7-(diethylamino)-3-ethyl-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
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Overview
Description
7-(diethylamino)-3-ethyl-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that belongs to the thiazolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(diethylamino)-3-ethyl-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves multi-step reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . This reaction leads to the formation of various thiazolopyrimidine derivatives, depending on the substituents on the aldehyde component.
Industrial Production Methods
the principles of green chemistry, such as atom economy and environmental safety, are often applied in the synthesis of thiazolopyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
7-(diethylamino)-3-ethyl-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazolopyrimidine derivatives .
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of bioactive molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(diethylamino)-3-ethyl-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with various molecular targets. For example, as a topoisomerase I inhibitor, it stabilizes the topoisomerase I/DNA complex, leading to DNA damage during cell replication and inhibiting cancer cell proliferation . It also interacts with phosphatidylinositol 3-kinase and ubiquitin-specific protease 7, affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure and have been studied for their anticancer properties.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds are also heterocyclic analogs with potential biological activities.
Uniqueness
7-(diethylamino)-3-ethyl-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazolopyrimidine derivatives .
Properties
Molecular Formula |
C17H20N4S2 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
7-(diethylamino)-3-ethyl-5-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C17H20N4S2/c1-4-20(5-2)15-13-16(21(6-3)17(22)23-13)19-14(18-15)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 |
InChI Key |
CXVNGOPAIPCKSH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=NC(=N2)C3=CC=CC=C3)N(CC)CC)SC1=S |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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